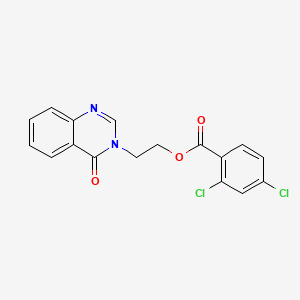![molecular formula C16H25NO3S B604197 Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine CAS No. 1206117-79-4](/img/structure/B604197.png)
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine is an organic compound that features a cyclohexyl group, an ethoxyphenyl group, and a sulfonyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-ethoxyphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethylamine group under controlled conditions, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that enhance reaction rates and selectivity is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the cyclohexyl and ethoxyphenyl groups provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylsulfonylamine: Similar structure but lacks the ethoxyphenyl group.
Ethylsulfonylphenylamine: Contains the ethylamine and sulfonyl groups but lacks the cyclohexyl group.
Phenylsulfonylethylamine: Similar but lacks the cyclohexyl and ethoxy groups.
Uniqueness: Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine is unique due to the combination of its cyclohexyl, ethoxyphenyl, and sulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
1206117-79-4 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-17(14-8-6-5-7-9-14)21(18,19)16-12-10-15(11-13-16)20-4-2/h10-14H,3-9H2,1-2H3 |
InChI Key |
INPUNYTVKUZORO-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604115.png)
![N-[2-(2-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604121.png)
![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604124.png)
![N-[2-(isonicotinoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604127.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604129.png)
![N-(3-{[(6-methyl-3-pyridinyl)carbonyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604130.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604132.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604134.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)

